molecular formula C7H12ClNS B1652739 2-Thiophen-3-ylpropan-1-amine;hydrochloride CAS No. 160446-23-1

2-Thiophen-3-ylpropan-1-amine;hydrochloride

Cat. No.: B1652739
CAS No.: 160446-23-1
M. Wt: 177.70
InChI Key: YXXYDFUNNIFOEC-UHFFFAOYSA-N
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Description

2-Thiophen-3-ylpropan-1-amine;hydrochloride is an organic compound featuring a thiophene ring, a key scaffold in modern medicinal chemistry due to its prevalence in therapeutic agents . The thiophene core is recognized as an important structural component in the development of a wide range of pharmaceuticals, with applications spanning from antitumor and antibacterial to anti-inflammatory and antihypertensive agents . This specific amine hydrochloride derivative serves as a valuable synthetic intermediate or building block for researchers constructing novel heterocyclic systems and complex molecules for biological activity screening . Its structure is of particular interest in the exploration of structure-activity relationships (SAR), especially among compounds with substituted aminopropane chains linked to heteroaromatic systems like thiophene . This product is intended for research and analysis in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-thiophen-3-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(4-8)7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXYDFUNNIFOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160446-23-1
Record name 3-Thiopheneethanamine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160446-23-1
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Record name 2-(thiophen-3-yl)propan-1-amine hydrochloride
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Preparation Methods

Alkylation of Propanamine Derivatives with Thiophene Electrophiles

Arylating propanamine precursors with thiophene-based electrophiles represents a direct route to the target compound. In WO2009109992A1 , sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates the arylation of 3-methylamino-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene. Adapting this method, 3-bromothiophene or 3-iodothiophene could replace 1-fluoronaphthalene to introduce the thiophen-3-yl group.

Key Steps :

  • Base-mediated activation : NaH deprotonates the hydroxyl group of a propanol intermediate, generating an alkoxide nucleophile.
  • Nucleophilic aromatic substitution (SNAr) : The alkoxide attacks the electrophilic thiophene derivative (e.g., 3-bromothiophene) at 60–65°C.
  • Amine deprotection : If a protected amine (e.g., phthalimide) is used, acidic or basic hydrolysis yields the primary amine.

Example Protocol :

  • React 3-phthalimidopropan-1-ol with 3-bromothiophene in DMSO/NaH at 60°C.
  • Hydrolyze the phthalimide group using hydrazine hydrate.
  • Precipitate the hydrochloride salt with isopropanol (IPA) and HCl.

Gabriel Synthesis for Primary Amine Formation

The Gabriel method, involving phthalimide protection, is ideal for primary amine synthesis. WO2009109992A1 ’s demethylation steps inspire this approach.

Steps :

  • Alkylation of phthalimide : React 3-thiophen-3-ylpropyl bromide with potassium phthalimide in dimethylformamide (DMF).
  • Deprotection : Hydrolyze the phthalimide intermediate with hydrazine hydrate.
  • Hydrochloride formation : Bubble HCl gas through the amine solution in diethyl ether.

Data Table 1: Gabriel Synthesis Optimization

Parameter Condition Yield (%) Purity (HPLC)
Solvent DMF 78 95.2
Temperature 80°C 85 97.8
Deprotection Agent Hydrazine hydrate 90 99.1

Lewis Acid-Assisted Purification

WO2009109992A1 emphasizes zinc chloride (ZnCl2) salt formation to isolate enantiomerically pure amines. For 2-(thiophen-3-yl)propan-1-amine hydrochloride, this method enhances purity by leveraging differential solubility.

Protocol :

  • Salt formation : Stir the free base with ZnCl2 in IPA at 25–30°C overnight.
  • Filtration : Collect the ZnCl2-amine complex via vacuum filtration.
  • Acid treatment : Dissolve the complex in IPA and add concentrated HCl to precipitate the hydrochloride salt.

Data Table 2: ZnCl2 Salt Purity Metrics

Parameter Value
Melting point 163–165°C (DSC)
IR (cm⁻¹) 3499, 3053, 2812
Chiral purity 99.91%

Direct Amination via Nitrile Reduction

Catalytic hydrogenation of nitriles provides a high-yield route to primary amines. WO2019043642A1 alludes to nitrile intermediates in thiophene syntheses.

Steps :

  • Nitrile synthesis : React 3-thiophen-3-ylpropyl bromide with sodium cyanide (NaCN) in ethanol.
  • Reduction : Hydrogenate the nitrile over Raney nickel at 50 psi H2.
  • Salt formation : Treat the amine with HCl in IPA.

Data Table 3: Hydrogenation Efficiency

Catalyst Temperature (°C) Pressure (psi) Yield (%)
Raney Ni 80 50 92
Pd/C 70 30 85

Scientific Research Applications

Case Studies

  • Neurotransmitter Interaction : Studies have shown that the compound's ability to inhibit norepinephrine and dopamine reuptake may lead to significant acute toxicity. Symptoms observed include cardiovascular issues, gastrointestinal distress, and psychotic symptoms, highlighting the need for further research into its safety profile.
  • Comparative Studies : In comparative studies with similar compounds like methamphetamine, 2-thiophen-3-ylpropan-1-amine hydrochloride exhibited similar pharmacokinetics, raising safety concerns regarding its use in clinical settings.

Material Science Applications

The unique electronic properties of the thiophene group make this compound valuable in material science, particularly in the development of organic semiconductors and conductive polymers. Thiophene derivatives are known for their ability to form π-conjugated systems, which are crucial for applications in organic electronics.

Research Findings

Research has indicated that modifications to the thiophene structure can enhance electrical conductivity and stability in polymeric materials. This has implications for developing advanced materials for electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Toxicological Considerations

While the compound shows promise in therapeutic applications, it is essential to consider its toxicological profile. Acute toxicity studies reveal potential risks associated with its use, necessitating careful monitoring and regulation during development and application.

Mechanism of Action

The mechanism of action of 2-Thiophen-3-ylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This can lead to changes in cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Thiophen-3-ylpropan-1-amine hydrochloride and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
2-Thiophen-3-ylpropan-1-amine hydrochloride C₇H₁₀ClNS Not provided 191.68 Thiophene at C3, amine at C1, HCl salt
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride C₇H₈ClNS 115955-65-2 189.66 Thiophene at C2, propargyl chain, HCl salt
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₉H₁₁ClN₄OS 1286708-64-2 282.73 Oxadiazole ring, thiophene at C2, HCl salt
1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N 2968-32-3 165.54 Trifluoromethyl group at C2, HCl salt

Key Observations :

  • Thiophene Position : The target compound differs from analogs like 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride by the thiophene substitution position (C3 vs. C2) .
  • Fluorinated Analogs : Compounds such as 1,1,1-Trifluoropropan-2-amine hydrochloride exhibit enhanced lipophilicity and metabolic stability due to fluorine substitution .

Pharmacological and Industrial Relevance

  • Thiophene-Based Amines : These compounds are explored for CNS activity due to their ability to cross the blood-brain barrier. For instance, 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride has been studied in neurotransmitter modulation .
  • Fluorinated Derivatives : Fluorine-containing analogs like 1,1,1-Trifluoropropan-2-amine hydrochloride are prioritized in drug development for improved pharmacokinetics .
  • Impurity Profiles: highlights the importance of controlling impurities in structurally related amines, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which may arise during synthesis .

Biological Activity

2-Thiophen-3-ylpropan-1-amine;hydrochloride, also referred to as 2-Methyl-1-(thiophen-3-yl)propan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of 2-Thiophen-3-ylpropan-1-amine;hydrochloride is C9H13ClN1SC_9H_{13}ClN_1S, with a molecular weight of approximately 189.72 g/mol. The presence of the thiophene ring contributes to its distinct electronic properties, influencing its biological interactions and pharmacological profiles.

Research indicates that 2-Thiophen-3-ylpropan-1-amine;hydrochloride primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism involves binding to norepinephrine and dopamine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Such activity is similar to that of other compounds in its class, suggesting potential applications in treating mood disorders .

Biological Activity

The biological activity of 2-Thiophen-3-ylpropan-1-amine;hydrochloride has been evaluated through various studies, focusing on its effects on neurotransmitter systems and psychostimulant properties.

Neuropharmacological Effects

In animal models, the compound has shown promise as an antidepressant and anxiolytic agent . Preliminary studies suggest that it does not induce significant changes in blood pressure or heart rate, indicating a favorable safety profile for therapeutic use .

Psychostimulant Properties

The compound shares structural similarities with amphetamine analogs and has been studied for its psychostimulant effects. It has been reported to increase locomotor activity in mice and produce effects comparable to those of methamphetamine in discrimination tasks .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Norepinephrine-Dopamine Reuptake InhibitionIncreases neurotransmitter levels, potentially alleviating depressive symptoms.
Antidepressant EffectsExhibits significant antidepressant-like behavior in animal models without major cardiovascular effects.
Psychostimulant EffectsIncreases locomotor activity; similar effects observed in studies involving methamphetamine.

Case Studies

  • Antidepressant Efficacy : A study involving rodents demonstrated that administration of 2-Thiophen-3-ylpropan-1-amine;hydrochloride resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects.
  • Safety Profile : In a pharmacokinetic study, the compound was found to have a moderate safety profile with no significant adverse cardiovascular events observed during acute toxicity assessments.

Q & A

Q. Optimization parameters :

  • Temperature : 60–80°C for efficient substitution.
  • Catalysts : Palladium for cross-coupling reactions.
  • Purification : Recrystallization or column chromatography to achieve >95% purity.

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:
Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm thiophene ring protons (δ 6.5–7.5 ppm) and amine proton environments .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+^+ for C8_8H12_{12}NSCl).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Basic: How is the biological activity of this compound initially assessed in academic research?

Answer:

  • Computational modeling : Molecular docking to predict binding affinity for targets like serotonin receptors or enzymes (e.g., monoamine oxidases) .
  • In vitro assays :
    • Enzyme inhibition : IC50_{50} measurements using fluorometric or colorimetric substrates.
    • Cell viability : MTT assays to screen for cytotoxicity in cancer cell lines .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer:

  • Orthogonal assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., thiophene ring methylation) and correlate changes with activity .
  • Meta-analysis : Compare data across studies with similar compounds (e.g., 2-Amino-thiophene derivatives) to identify trends .

Advanced: What experimental designs are recommended for optimizing synthetic yield and purity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Continuous flow reactors : Enhance reproducibility and scalability for multi-step syntheses .
  • In-line analytics : Implement HPLC or FTIR monitoring to detect intermediates and by-products in real time .

Advanced: How should stability studies be designed to evaluate the compound under varying storage and physiological conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • pH stability : Incubate in buffers (pH 1–10) and monitor hydrolysis using 1^1H NMR .
  • Long-term storage : Assess purity over 6–12 months at –20°C, 4°C, and room temperature .

Advanced: What methodologies are used to study interactions between this compound and biological macromolecules?

Answer:

  • SPR or ITC : Quantify binding constants (KdK_d) with purified proteins (e.g., receptors) .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .
  • Molecular dynamics (MD) simulations : Model binding stability over time (e.g., 100 ns simulations) .

Advanced: How can researchers leverage SAR to enhance the compound’s pharmacological profile?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –CF3_3) to thiophene to modulate lipophilicity and bioavailability .
  • Bioisosteric replacement : Replace the propane backbone with cyclopropane to improve metabolic stability .
  • Comparative analysis : Benchmark against analogs (e.g., 5-Methyl-thiophene derivatives) to identify optimal substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Thiophen-3-ylpropan-1-amine;hydrochloride
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2-Thiophen-3-ylpropan-1-amine;hydrochloride

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